molecular formula C21H24O6 B14248320 Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate CAS No. 502483-50-3

Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate

Cat. No.: B14248320
CAS No.: 502483-50-3
M. Wt: 372.4 g/mol
InChI Key: PACAFLWHDLZSCF-UHFFFAOYSA-N
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Description

Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate is a complex organic compound characterized by a cyclohexane ring substituted with two 3,4-dihydroxyphenyl groups and an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3,4-dihydroxybenzaldehyde.

    Condensation Reaction: The cyclohexanone undergoes a condensation reaction with 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:

    Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate can be compared with other similar compounds:

    Bisphenol A (BPA): Both compounds have phenolic groups, but BPA lacks the carboxylate ester group and has different industrial applications.

    Bisphenol Z (BPZ): Similar to BPA but with a cyclohexane ring, BPZ is used as an alternative to BPA in certain applications.

    Ethyl 4-oxocyclohexanecarboxylate: This compound has a similar cyclohexane structure but lacks the dihydroxyphenyl groups, leading to different chemical properties and applications.

Properties

CAS No.

502483-50-3

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C21H24O6/c1-2-27-20(26)13-7-9-21(10-8-13,14-3-5-16(22)18(24)11-14)15-4-6-17(23)19(25)12-15/h3-6,11-13,22-25H,2,7-10H2,1H3

InChI Key

PACAFLWHDLZSCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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